molecular formula C18H14ClN3O3S B12493252 N-(4-chlorophenyl)-2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide

N-(4-chlorophenyl)-2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B12493252
M. Wt: 387.8 g/mol
InChI Key: MIFFYVXHRKWOBW-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenyl group, a hydroxy-oxo-phenyl-dihydropyrimidinyl group, and a sulfanylacetamide moiety, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorophenylamine with 2-chloroacetyl chloride to form N-(4-chlorophenyl)-2-chloroacetamide. This intermediate is then reacted with 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidine-2-thiol under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution of the chlorophenyl group can result in various substituted derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H14ClN3O3S

Molecular Weight

387.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-(4-hydroxy-6-oxo-1-phenylpyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C18H14ClN3O3S/c19-12-6-8-13(9-7-12)20-16(24)11-26-18-21-15(23)10-17(25)22(18)14-4-2-1-3-5-14/h1-10,23H,11H2,(H,20,24)

InChI Key

MIFFYVXHRKWOBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(N=C2SCC(=O)NC3=CC=C(C=C3)Cl)O

Origin of Product

United States

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